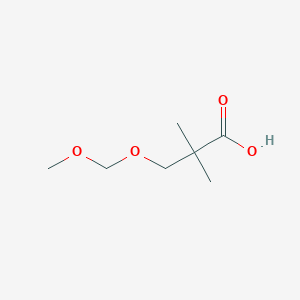
3-Methoxymethoxy-2,2-dimethylpropionic acid
Cat. No. B1463983
Key on ui cas rn:
1350551-92-6
M. Wt: 162.18 g/mol
InChI Key: UITGCFPRPOKXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436009B2
Procedure details


To a mixture of 3-methoxymethoxy-2,2-dimethylpropionic acid methoxymethyl ester (16.5 g) and methanol (30 mL), 5 N aqueous sodium hydroxide solution (30 mL) was added, and the resulting mixture was stirred at room temperature for 4 days. Ice was added to the mixture, and at 0° C., 5 N hydrochloric acid (35 mL) and diethyl ether (300 mL) were added thereto. The mixture was shaken and the organic layer was collected. The organic layer was washed with saturated aqueous sodium chloride solution (100 mL) and dried over anhydrous magnesium sulfate. The resulting mixture was filtered and the obtained filtrate was concentrated under reduced pressure to obtain the captioned compound (14.5 g).
Name
3-methoxymethoxy-2,2-dimethylpropionic acid methoxymethyl ester
Quantity
16.5 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
COC[O:4][C:5](=[O:14])[C:6]([CH3:13])([CH3:12])[CH2:7][O:8][CH2:9][O:10][CH3:11].CO.[OH-].[Na+].Cl>C(OCC)C>[CH3:11][O:10][CH2:9][O:8][CH2:7][C:6]([CH3:13])([CH3:12])[C:5]([OH:14])=[O:4] |f:2.3|
|
Inputs


Step One
|
Name
|
3-methoxymethoxy-2,2-dimethylpropionic acid methoxymethyl ester
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COCOC(C(COCOC)(C)C)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 4 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ice was added to the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was shaken
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride solution (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the obtained filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCOCC(C(=O)O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
